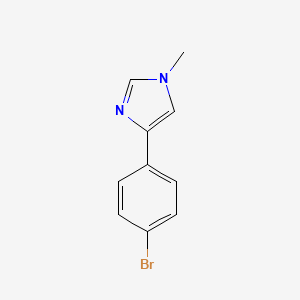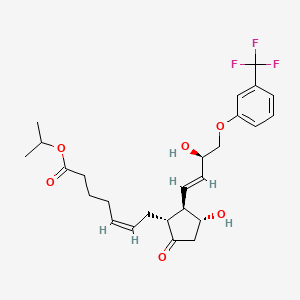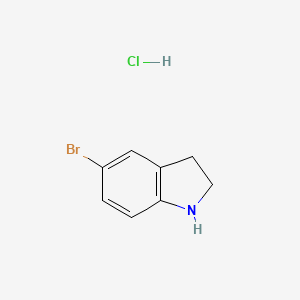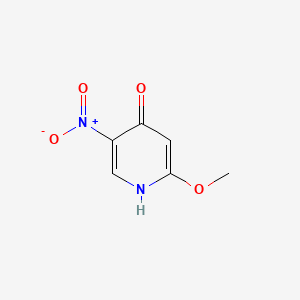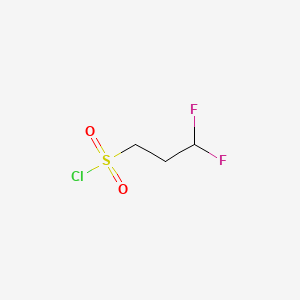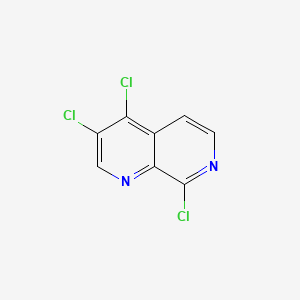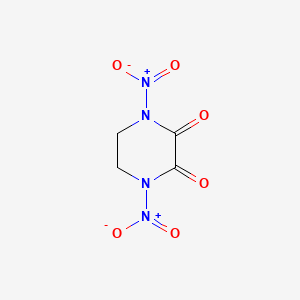
2-METHYLPROPYL-D9-AMINE HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl-D9-amine hydrochloride is a deuterated compound with the molecular formula C4H12ClN and a molecular weight of 109.6 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl-D9-amine hydrochloride typically involves the deuteration of isobutylamine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods
Industrial production of 2-Methylpropyl-D9-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. The deuterated amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include deuterated nitriles, amides, and various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl-D9-amine hydrochloride is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. This property makes it valuable in studying the pharmacokinetics and dynamics of deuterated drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropylamine hydrochloride: The non-deuterated version of the compound.
Isobutylamine hydrochloride: A structurally similar compound without deuterium labeling.
Uniqueness
2-Methylpropyl-D9-amine hydrochloride is unique due to its deuterium labeling, which imparts stability and resistance to metabolic degradation. This property makes it particularly valuable in scientific research and industrial applications where isotopic labeling is required .
Eigenschaften
CAS-Nummer |
1219799-03-7 |
|---|---|
Molekularformel |
C4H12ClN |
Molekulargewicht |
118.652 |
IUPAC-Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
InChI-Schlüssel |
BSMNBEHEFWDHJD-RWWZLFSGSA-N |
SMILES |
CC(C)CN.Cl |
Synonyme |
2-METHYLPROPYL-D9-AMINE HCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


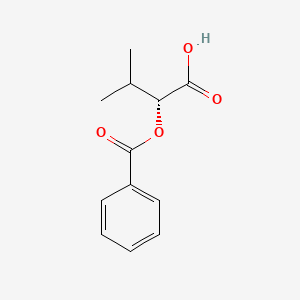

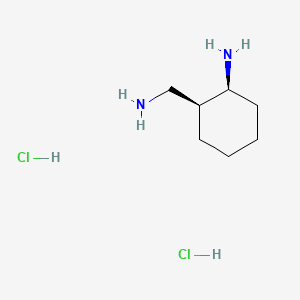
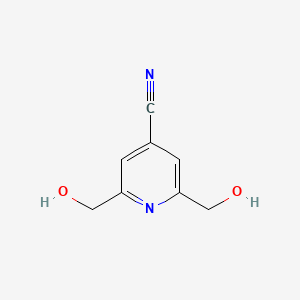
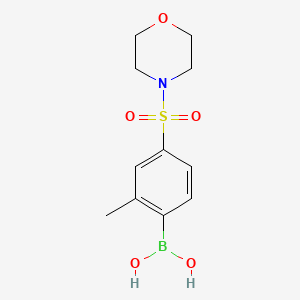
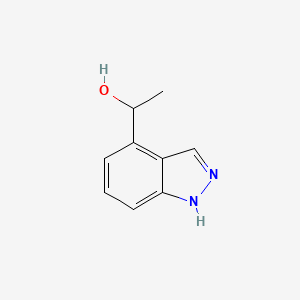
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
